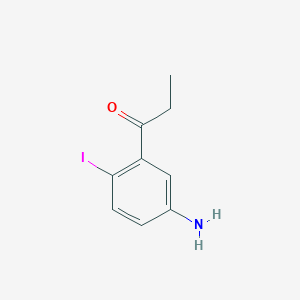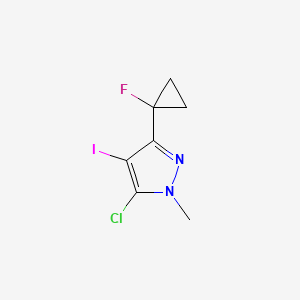
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with chlorine, fluorocyclopropyl, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with 1-fluorocyclopropyl ketones under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxides .
Scientific Research Applications
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be utilized in the development of new pesticides and herbicides.
Material Science: It can be incorporated into polymers and other materials to enhance their properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The fluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the halogen atoms can influence its reactivity and stability. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-(1-fluorocyclopropyl)-1-methyl-1H-pyrazole
- 3-(1-Fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole
- 5-Chloro-4-iodo-1-methyl-1H-pyrazole
Uniqueness
5-Chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and iodine atoms on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The fluorocyclopropyl group also adds to its distinctiveness by enhancing its binding properties and stability .
Properties
Molecular Formula |
C7H7ClFIN2 |
|---|---|
Molecular Weight |
300.50 g/mol |
IUPAC Name |
5-chloro-3-(1-fluorocyclopropyl)-4-iodo-1-methylpyrazole |
InChI |
InChI=1S/C7H7ClFIN2/c1-12-6(8)4(10)5(11-12)7(9)2-3-7/h2-3H2,1H3 |
InChI Key |
QSVFGTWPAFJUND-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2(CC2)F)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



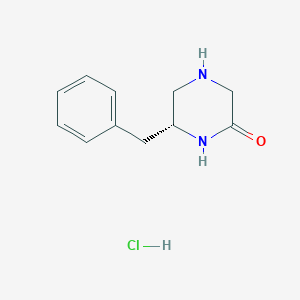
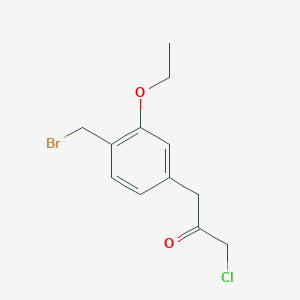
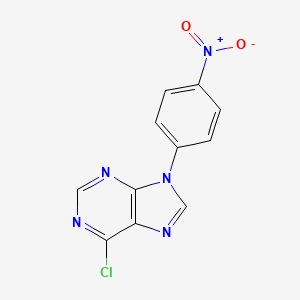
![Racemic-(4S,7R)-Ethyl 4-Methyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-7-Carboxylate](/img/structure/B14035873.png)
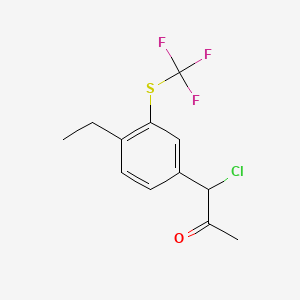


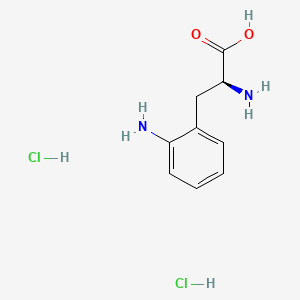

![9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B14035917.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B14035919.png)
